N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a thiazole ring, benzoyl and phenyl groups, and dimethoxybenzamide moiety
Preparation Methods
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of benzoyl and phenyl groups, and finally the attachment of the dimethoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and the use of automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings can be replaced with other groups using appropriate reagents and conditions.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can be compared with similar compounds such as N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide . While both compounds share a similar core structure, the presence of different substituents (dimethoxy vs. dinitro groups) can lead to differences in their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in this compound may confer distinct properties that make it suitable for specific research or industrial purposes.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-30-19-13-18(14-20(15-19)31-2)24(29)27-25-26-21(16-9-5-3-6-10-16)23(32-25)22(28)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOSTYHXLNPYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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